molecular formula C19H20ClFN4O4S2 B2935160 N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216903-45-5

N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2935160
CAS No.: 1216903-45-5
M. Wt: 486.96
InChI Key: CNFIXIUJFRMGDC-UHFFFAOYSA-N
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Description

N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE (hereafter referred to as Compound A) is a small-molecule inhibitor targeting glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase implicated in neurodegenerative disorders such as Alzheimer’s disease . Structurally, Compound A integrates a 6-fluoro-benzothiazole moiety linked to a nitrothiophene carboxamide scaffold, with a morpholinylpropyl side chain enhancing solubility and pharmacokinetic properties. The hydrochloride salt form improves stability and bioavailability .

Crystallographic studies using the SHELX software suite (e.g., SHELXL for refinement) have elucidated its molecular conformation, confirming the planar benzothiazole and nitrothiophene groups critical for binding to GSK-3β’s ATP pocket .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-5-nitrothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O4S2.ClH/c20-13-2-3-14-16(12-13)30-19(21-14)23(7-1-6-22-8-10-28-11-9-22)18(25)15-4-5-17(29-15)24(26)27;/h2-5,12H,1,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFIXIUJFRMGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(S4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the fluorine atom, and the coupling of the morpholine and nitrothiophene groups. Common reagents used in these reactions include fluorinating agents, coupling reagents, and various solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution of the fluorine atom can introduce various functional groups.

Scientific Research Applications

N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Findings:

Potency : Compound A exhibits superior inhibitory activity (IC₅₀ = 12 nM) compared to SB-216763 (34 nM) and AR-A014418 (104 nM) . This is attributed to its optimized benzothiazole-thiophene scaffold, which enhances hydrogen bonding with Lys85 and Asp200 residues in GSK-3β’s active site .

Selectivity : Compound A demonstrates >100-fold selectivity over cyclin-dependent kinase 2 (CDK2), a common off-target kinase, whereas SB-216763 and AR-A014418 show only 10-fold and 5-fold selectivity, respectively . This reduces risks of cell-cycle disruption in therapeutic applications.

Pharmacokinetics : With 65% oral bioavailability, Compound A outperforms peers like SB-216763 (30%) and AR-A014418 (20%), likely due to its morpholinylpropyl side chain improving membrane permeability .

Therapeutic Efficacy : In vivo studies report a 40% reduction in tau phosphorylation in transgenic Alzheimer’s mice treated with Compound A (10 mg/kg/day for 4 weeks), surpassing Tideglusib’s 25% reduction under identical conditions .

Biological Activity

N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-5-nitrothiophene-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article synthesizes existing research findings on its biological activity, particularly focusing on antitumor, antimicrobial, and other pharmacological effects.

Chemical Structure

The compound features a complex structure that includes:

  • A benzothiazole moiety
  • A morpholine substituent
  • A nitrothiophene group

This unique combination of functional groups is believed to contribute to its biological activity.

Antitumor Activity

Research has shown that benzothiazole derivatives exhibit significant antitumor properties. In a study evaluating various compounds, it was found that derivatives similar to the target compound demonstrated notable cytotoxic effects against different cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the antitumor activity of compounds related to N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-5-nitrothiophene-2-carboxamide. The findings indicated:

  • High cytotoxicity against lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 μM to 6.75 μM.
  • Moderate cytotoxicity against normal lung fibroblasts (MRC-5), suggesting a need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Antimicrobial Activity

The compound's antimicrobial properties were also investigated, particularly against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CSaccharomyces cerevisiae64 µg/mL

The data suggests that compounds derived from the benzothiazole framework show promising antimicrobial activity, which could be further explored for therapeutic applications in infectious diseases .

The precise mechanism by which N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-5-nitrothiophene-2-carboxamide exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group may play a crucial role in mediating reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells.

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